

# Spectral Analysis of Chlornitrofen: A Technical Overview

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## Compound of Interest

Compound Name: Chlornitrofen

Cat. No.: B1668786

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This technical guide provides a comprehensive overview of the spectral data for **Chlornitrofen** (CAS No. 1836-77-7), a synthetic herbicide. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectral characteristics, offering valuable data for its identification and characterization.

## Chemical Information

Property	Value
IUPAC Name	1,3,5-trichloro-2-(4-nitrophenoxy)benzene[1]
Synonyms	2,4,6-Trichlorophenyl 4-nitrophenyl ether, CNP[1][2]
Molecular Formula	C <sub>12</sub> H <sub>6</sub> Cl <sub>3</sub> NO <sub>3</sub> [1][2]
Molecular Weight	318.5 g/mol [1]

## Mass Spectrometry (MS) Data

Mass spectrometry of **Chlornitrofen** has been performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

## Key Mass Spectrometry Peaks

m/z Value	Interpretation
50	Top Peak
30	2nd Highest Peak
63	3rd Highest Peak
Data sourced from the NIST Mass Spectrometry Data Center. <a href="#">[1]</a>	

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general protocol for the GC-MS analysis of **Chlornitrofen**.

- Sample Preparation: A dilute solution of the **Chlornitrofen** standard is prepared in a suitable volatile solvent, such as acetone or hexane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Conditions:
  - Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.
  - Carrier Gas: Helium at a constant flow rate.
  - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for the separation of **Chlornitrofen**.
  - Oven Temperature Program: An initial oven temperature of around 100°C is held for a short period, followed by a temperature ramp to approximately 300°C to ensure elution of the compound.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

- Scan Range: A mass-to-charge ratio ( $m/z$ ) scan range of approximately 40-450 amu is appropriate to detect the molecular ion and fragment ions of **Chlornitrofen**.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The retention time from the gas chromatogram provides an additional layer of identification.

## Infrared (IR) Spectroscopy Data

The infrared spectrum of **Chlornitrofen** provides information about its functional groups.

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The available data indicates the use of a KBr wafer technique.<sup>[1]</sup>

- Sample Preparation: A small amount of **Chlornitrofen** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is first recorded.
  - The KBr pellet containing the sample is then placed in the spectrometer's sample holder.
  - The infrared spectrum is recorded over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to the various functional groups present in the **Chlornitrofen** molecule, such as C-Cl, C-O-C, Ar-NO<sub>2</sub>, and aromatic C-H bonds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific peak data for  $^1\text{H}$  NMR is not readily available in public databases,  $^{13}\text{C}$  NMR data has been referenced.

## $^{13}\text{C}$ NMR Spectral Data

A  $^{13}\text{C}$  NMR spectrum for **Chlornitrofen** is available through SpectraBase.<sup>[1]</sup> Researchers are encouraged to consult this resource for detailed spectral information.

## Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

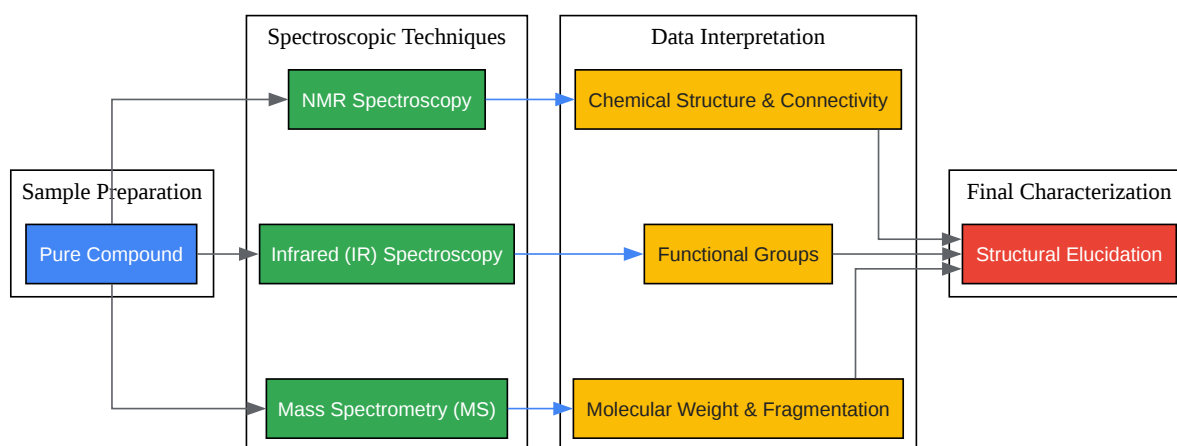
The following describes a general protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Chlornitrofen**.

- Sample Preparation: A few milligrams of **Chlornitrofen** are dissolved in a suitable deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ , or acetone- $d_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for  $^1\text{H}$  NMR).
- Data Acquisition:
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is shimmed to ensure homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- Data Processing and Analysis:
  - The FID is Fourier-transformed to produce the NMR spectrum.
  - The spectrum is phased and baseline-corrected.
  - Chemical shifts ( $\delta$ ) are referenced to TMS (0 ppm).

- The chemical shifts, integration (for  $^1\text{H}$  NMR), and coupling patterns (for  $^1\text{H}$  NMR) are analyzed to elucidate the structure of the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **Chlornitrofen**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. Chlornitrofen | C<sub>12</sub>H<sub>6</sub>Cl<sub>3</sub>NO<sub>3</sub> | CID 15788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlornitrofen [webbook.nist.gov]
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